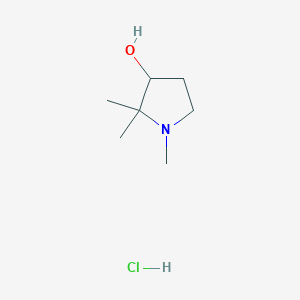

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2230803-50-4 . It has a molecular weight of 165.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1,2,2-trimethylpyrrolidin-3-ol hydrochloride . The Inchi Code for this compound is 1S/C7H15NO.ClH/c1-7(2)6(9)4-5-8(7)3;/h6,9H,4-5H2,1-3H3;1H .Physical And Chemical Properties Analysis

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride is a powder at room temperature . Its molecular formula is C7H16ClNO and it has a molecular weight of 165.66 .科学的研究の応用

Asymmetric Synthesis and Antibacterial Properties

The compound 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride has been explored in the asymmetric synthesis and study of the enantiomers of a potent quinolonecarboxylic acid class of antibacterial agents. This research highlights the significant in vitro and in vivo antibacterial activity of one enantiomer over the other, emphasizing the clinical importance of asymmetric synthesis in developing more effective antibacterial agents (Rosen et al., 1988).

Synthesis Technique Improvement

A study focused on the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid demonstrated an improved technique that offers high yield, simplicity, and cost-effectiveness. This research is pivotal for the chemical industry, providing a more efficient method for producing key intermediates used in pharmaceuticals and other applications (Li Zi-cheng, 2009).

Inversion Barrier Study of Aminoorganolithiums

Investigations into the inversion barrier of dipole-stabilized alpha-aminoorganolithium compounds provide insights into the solvation and aggregation effects on racemization mechanisms. This study contributes to a deeper understanding of chemical reactivity and stability, which is crucial for developing new synthetic methodologies and stabilizing reactive intermediates (Haeffner et al., 2002).

Design and Synthesis of HIV-1 Entry Inhibitors

Research on the design, synthesis, and structure-activity relationship of novel compounds as HIV-1 entry inhibitors showcases the potential of using 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride derivatives in developing antiviral therapies. These compounds have demonstrated significant potency against HIV-1, indicating their promise as leads for novel treatments (Katritzky et al., 2009).

Trimethyl Lock Mechanism

The trimethyl lock mechanism, involving derivatives of 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride, plays a critical role in molecular release processes in chemistry, biology, and pharmacology. This concept has applications in drug delivery systems and the controlled release of therapeutic agents, illustrating the compound's versatility beyond its primary uses (Levine & Raines, 2012).

Safety and Hazards

特性

IUPAC Name |

1,2,2-trimethylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6(9)4-5-8(7)3;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZMFZGACDTCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)

![6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2836745.png)

![N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836749.png)

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)

![3-acetyl-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2836753.png)

![6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2836756.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetohydrazide](/img/structure/B2836758.png)

![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)